8-Amino-3-bromo-6-fluoroquinoline

Descripción general

Descripción

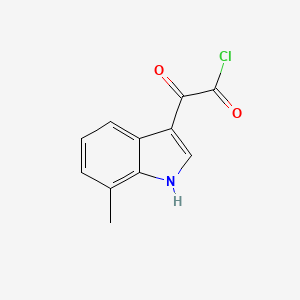

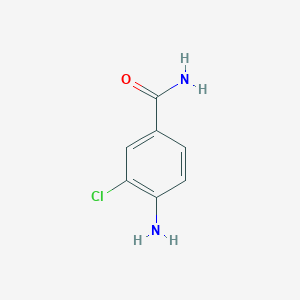

8-Amino-3-bromo-6-fluoroquinoline is a chemical compound with the molecular formula C9H6BrFN2 and a molecular weight of 241.06 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, involves a variety of methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

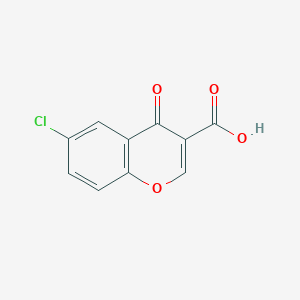

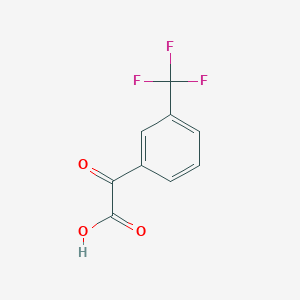

The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing heterocycle. This core is functionalized with an amino group at the 8th position and halogen atoms (bromine and fluorine) at the 3rd and 6th positions respectively .Chemical Reactions Analysis

Quinoline derivatives, including this compound, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds have been discussed .Aplicaciones Científicas De Investigación

Therapeutic Potential in Malaria

8-Aminoquinoline compounds have been instrumental in the treatment of latent malaria. They have a rich history of scientific and clinical importance, having brought forward revolutionary scientific discoveries and enduring promise against endemic malaria (Baird, 2019).

Applications in Chemical Synthesis

The chemical structure of 8-Amino-3-bromo-6-fluoroquinoline allows for various functionalization sequences. This adaptability in chemical synthesis is vital in creating derivatives with potential pharmaceutical applications (Ondi, Volle, & Schlosser, 2005).

Antibacterial Properties

Research has highlighted the effectiveness of 8-nitrofluoroquinolone derivatives, closely related to this compound, in combating bacterial infections. These compounds have demonstrated significant antibacterial activity against various strains, including gram-positive and gram-negative bacteria (Al-Hiari et al., 2007).

Enhanced Antibacterial Activity with Structural Modifications

The structural modification of 8-chloroquinolones, which are closely related to this compound, has been shown to significantly increase their antibacterial potency against various bacterial strains, including resistant strains (Kuramoto et al., 2003).

Fungicidal Applications

Substituted quinoline derivatives, akin to this compound, have demonstrated potential as fungicides, particularly against apple powdery mildew. This showcases the broad-spectrum utility of quinoline derivatives in agricultural applications (James, Loeffler, & Woodcock, 1981).

Antifungal and Antibacterial Potency

Some newly synthesized derivatives of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline, closely related to this compound, have displayed significant antibacterial and antifungal activities. This underscores the compound's potential in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).

Photoluminescence Properties

8-Hydroxyquinoline derivatives, related to this compound, exhibit intriguing photoluminescence properties. Their applications in materials science, particularly in light-emitting devices, highlight the versatility of quinoline derivatives (Ouyang Xin-hua, Zeng He-ping, & Xie Yan, 2007).

Direcciones Futuras

The future directions in the research of 8-Amino-3-bromo-6-fluoroquinoline and other quinoline derivatives involve the development of novel methods of synthesis, studying the reactivity of these compounds, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential in various applications, including medicinal chemistry .

Propiedades

IUPAC Name |

3-bromo-6-fluoroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHVFHMFKGSUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475725 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

515170-53-3 | |

| Record name | 8-AMINO-3-BROMO-6-FLUOROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)

![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)